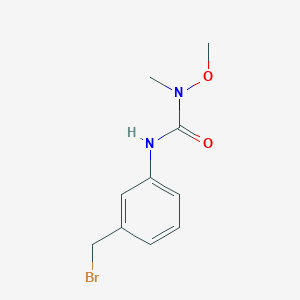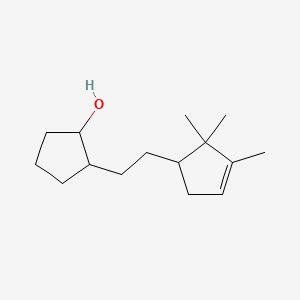
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- is a complex organic compound with a unique structure that includes a cyclopentanol moiety and a substituted cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- can be achieved through a multi-step process. One common method involves the initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the alcohol group to a ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
作用機序
The mechanism by which Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific context and application.
類似化合物との比較
Similar Compounds
Uniqueness
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
67746-26-3 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl]cyclopentan-1-ol |
InChI |
InChI=1S/C15H26O/c1-11-7-9-13(15(11,2)3)10-8-12-5-4-6-14(12)16/h7,12-14,16H,4-6,8-10H2,1-3H3 |
InChIキー |
DZIYMXIAFCPIKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(C1(C)C)CCC2CCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


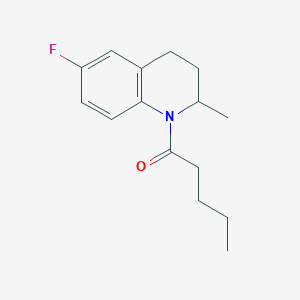
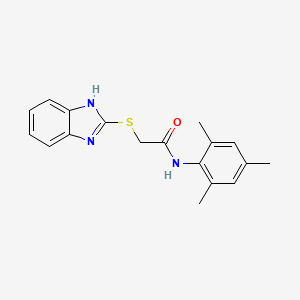
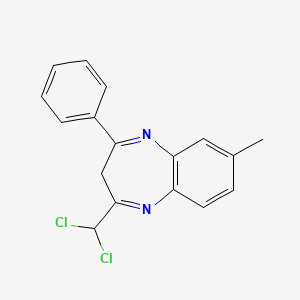
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)
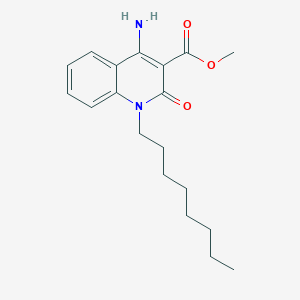





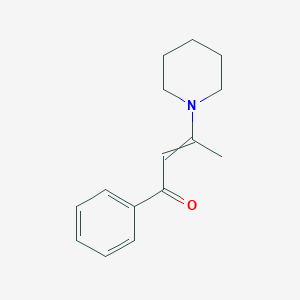
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14166239.png)

